molecular formula C13H9ClN2OS3 B2738716 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 899983-06-3

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2738716
CAS No.: 899983-06-3
M. Wt: 340.86
InChI Key: GRLQXRLRFPBOMM-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced by reacting the benzo[d]thiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.

    Chlorination: The thiophene ring is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Amidation: Finally, the carboxamide group is introduced by reacting the chlorinated thiophene derivative with an amine, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research has indicated that this compound may exhibit similar activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. Thiazole derivatives often act by inhibiting enzymes or interfering with cellular processes, leading to their biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-(methylthio)phenyl)thiophene-2-carboxamide
  • 5-chloro-N-(4-(methylthio)benzothiazol-2-yl)benzamide
  • 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both the benzo[d]thiazole and thiophene rings. This dual-ring structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H10ClN3S3\text{C}_{12}\text{H}_{10}\text{ClN}_{3}\text{S}_{3}

This compound features a chloro group, a methylthio substituent, and a thiophene ring, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant anticancer properties. A literature review highlighted that benzothiazole derivatives can effectively inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

For instance, certain derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.4 µM against MCF-7 cells, indicating potent activity .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell LineGI50 (µM)Mechanism of Action
Compound AMCF-70.57Induction of apoptosis
Compound BA5490.40Cell cycle arrest
Compound CHepG28.0Inhibition of IL-6 and TNF-α

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on thiazole derivatives found that compounds with similar structures exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Study: Antimicrobial Evaluation

In a comparative study, several thiazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methylthio substitutions significantly enhanced antibacterial activity compared to their unsubstituted counterparts .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancerous cells and bacteria:

  • Apoptosis Induction : Compounds induce programmed cell death in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Some derivatives have been shown to halt the progression of the cell cycle, preventing proliferation.
  • Antibacterial Mechanisms : The presence of the thiazole ring is crucial for binding to bacterial enzymes involved in cell wall synthesis.

Properties

IUPAC Name

5-chloro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS3/c1-18-7-3-2-4-8-11(7)15-13(20-8)16-12(17)9-5-6-10(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLQXRLRFPBOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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